2-[5-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
This compound features a benzodiazole core fused with an octahydropyrrolo[3,4-c]pyrrole scaffold and a 1H-imidazole-4-carbonyl substituent. The benzodiazole moiety is known for its role in modulating biological targets such as enzymes and receptors, while the octahydropyrrolo framework enhances structural rigidity and solubility.
Properties
IUPAC Name |
1H-imidazol-5-yl-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13(2)26-18-6-4-3-5-16(18)23-20(26)25-10-14-8-24(9-15(14)11-25)19(27)17-7-21-12-22-17/h3-7,12-15H,8-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDQKPULPDSUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CN=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its hybrid architecture, combining benzodiazole, pyrrolidine, and imidazole functionalities. Below is a comparative analysis with key analogs:
Key Findings
Imidazole vs. Thiazole/Pyrazole/Oxazole Substitution :
- The thiazole analog () exhibits strong antimicrobial activity, attributed to the sulfur atom’s electronegativity enhancing target binding. In contrast, the pyrazole variant () shows antioxidant properties due to its electron-rich aromatic system .
- The oxazole derivative () may target enzymes like kinases, leveraging its planar structure for ATP-binding pocket interactions .
Benzodiazole Core Modifications :
- Ethyl or methyl substitutions on the benzodiazole nitrogen (e.g., ) alter lipophilicity, affecting membrane permeability and metabolic stability .
Unique Pharmacological Profile of the Target Compound
The imidazole-4-carbonyl group distinguishes this compound from analogs, enabling dual hydrogen-bond donor/acceptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
